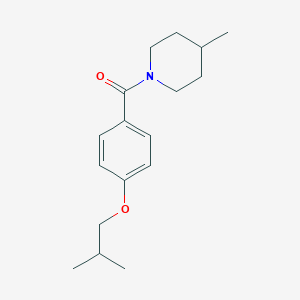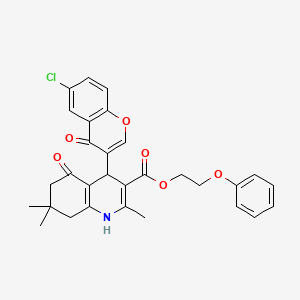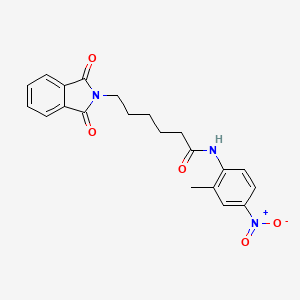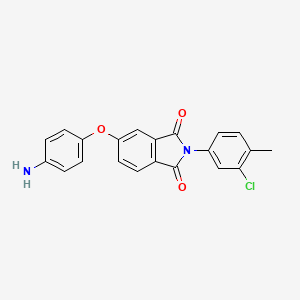
1-(4-isobutoxybenzoyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isobutoxybenzoyl)-4-methylpiperidine, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMP belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-isobutoxybenzoyl)-4-methylpiperidine involves the inhibition of acetylcholinesterase and the modulation of dopamine levels. 1-(4-isobutoxybenzoyl)-4-methylpiperidine binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine also increases the levels of dopamine by inhibiting the activity of monoamine oxidase, an enzyme that is responsible for the breakdown of dopamine.
Biochemical and Physiological Effects:
1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and dopamine levels, 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to modulate the levels of other neurotransmitters such as serotonin and norepinephrine. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the advantages of 1-(4-isobutoxybenzoyl)-4-methylpiperidine is its high specificity for acetylcholinesterase and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 1-(4-isobutoxybenzoyl)-4-methylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research on 1-(4-isobutoxybenzoyl)-4-methylpiperidine include the development of more efficient synthesis methods and the investigation of its effects on other neurotransmitter systems and neurological disorders.
合成法
The synthesis of 1-(4-isobutoxybenzoyl)-4-methylpiperidine involves the reaction between 4-isobutoxybenzoyl chloride and 4-methylpiperidine in the presence of a base such as triethylamine. The reaction proceeds via an intermediate, which is then hydrolyzed to yield 1-(4-isobutoxybenzoyl)-4-methylpiperidine. The yield of 1-(4-isobutoxybenzoyl)-4-methylpiperidine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
1-(4-isobutoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential therapeutic applications. One of the key areas of research is the treatment of Alzheimer's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(4-isobutoxybenzoyl)-4-methylpiperidine can increase the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Another area of research is the treatment of Parkinson's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease. By increasing the levels of dopamine, 1-(4-isobutoxybenzoyl)-4-methylpiperidine can alleviate the symptoms of Parkinson's disease.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(2-methylpropoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)12-20-16-6-4-15(5-7-16)17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSINIESSBGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[4-(2-methylpropoxy)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)


![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)


![5,10-di-2-furyl-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5130640.png)
![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5130647.png)
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)

![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5130684.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)